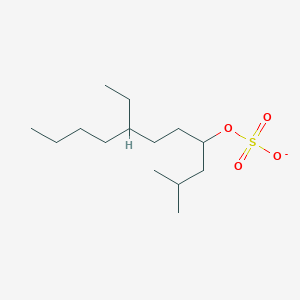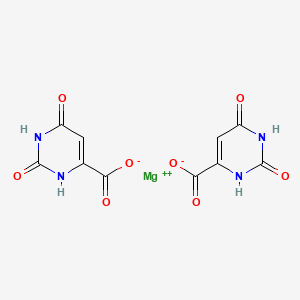
Magnesium orotate
Übersicht
Beschreibung
Magnesiumorotat ist eine Verbindung, die durch die Kombination von Magnesium und Orotsäure gebildet wird. Es ist bekannt für seine überlegene Absorption und Bioverfügbarkeit im Vergleich zu anderen Magnesiumpräparaten. Magnesiumorotat wird häufig zur Behandlung von Magnesiummangel eingesetzt und ist für seine potenziellen Vorteile für die Herz-Kreislauf-Gesundheit, die Zellreparatur und das allgemeine Wohlbefinden anerkannt .
Wirkmechanismus
Mode of Action
Orotic acid acts as a transporter that carries magnesium into the cells . It also exhibits antioxidant properties, as it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers .
Biochemical Pathways
Magnesium orotate plays a crucial role in several biochemical pathways. It regulates neurotransmitters, which are directly involved in sleep, and maintains healthy levels of GABA, a neurotransmitter that promotes sleep . By improving these pathways’ efficiency, this compound can help achieve more restful sleep . It also plays a role in the activation of Adenosine Triphosphate (ATP), which is the primary energy source for cells .
Pharmacokinetics
This compound has good permeability and absorption. More than 90% of the tested dose permeated the intestinal mucosa and was recovered in urine . The time to reach maximum plasma or serum concentration (Tmax) was 3 hours for this compound . .
Result of Action
This compound has been shown to reduce the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy . It supplies much-needed energy to an oxygen-starved heart by driving the pentose pathway . It also limits the release of stress hormones and acts at the blood-brain barrier to prevent them from entering the brain .
Action Environment
Environmental factors, such as the presence of other compounds and the state of the body, can influence the action, efficacy, and stability of this compound. For instance, dysbiosis, a microbial imbalance in the body, can affect the efficacy of this compound in treating gastroenterological and psychiatric disorders . Furthermore, the calcium channel-blocking activity of magnesium may partially contribute to its antioxidative effects on cells and tissues .
Biochemische Analyse
Biochemical Properties
Magnesium orotate plays a crucial role in biochemical reactions by acting as a cofactor for various enzymes. It interacts with enzymes such as ATPases, which are essential for energy production and cellular metabolism. This compound also interacts with proteins involved in DNA and RNA synthesis, as well as those involved in cellular signaling pathways. The orotic acid component of this compound helps transport magnesium into cells, enhancing its bioavailability and effectiveness .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical for cell signaling. It also affects the expression of genes involved in stress response, inflammation, and apoptosis. Additionally, this compound supports cellular metabolism by participating in the synthesis of ATP and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound binds to enzymes and proteins, influencing their activity and function. It can act as an enzyme cofactor, enhancing or inhibiting enzyme activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as energy production, stress response, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound can lead to sustained improvements in cellular function, including enhanced energy production and reduced oxidative stress. The effects may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve cellular function and overall health. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is important to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis. It interacts with enzymes such as ATPases and kinases, which are essential for cellular metabolism. This compound also affects the levels of metabolites involved in these pathways, influencing metabolic flux and overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The orotic acid component facilitates the transport of magnesium into cells, enhancing its intracellular concentration. Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments allows it to participate in essential cellular processes such as energy production, gene expression, and stress response .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Magnesiumorotat kann durch Reaktion von Magnesiumhydroxid oder Magnesiumcarbonat mit Orotsäure synthetisiert werden. Die Reaktion erfolgt typischerweise in einem wässrigen Medium, und das Produkt wird dann durch Filtration und Trocknung isoliert.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Magnesiumorotat durch die Kombination von Magnesiumsalzen mit Orotsäure unter kontrollierten Bedingungen hergestellt. Der Prozess beinhaltet eine präzise Temperatur- und pH-Kontrolle, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Oxidation: Magnesiumorotat ist relativ stabil und unterliegt unter normalen Bedingungen keiner signifikanten Oxidation.
Reduktion: Es gibt keine nennenswerten Reduktionsreaktionen, an denen Magnesiumorotat beteiligt ist.
Substitution: Magnesiumorotat kann an Substitutionsreaktionen teilnehmen, bei denen das Magnesiumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Magnesiumorotat ist sowohl in sauren als auch in basischen Bedingungen stabil gegenüber Hydrolyse.
Wärmebehandlung: Es bleibt unter moderaten thermischen Bedingungen stabil, kann aber bei sehr hohen Temperaturen zerfallen.
Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus Reaktionen mit Magnesiumorotat gebildet wird, ist Orotsäure, insbesondere bei Substitutionsreaktionen, bei denen Magnesium durch ein anderes Kation ersetzt wird .
4. Wissenschaftliche Forschungsanwendungen
Magnesiumorotat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien mit Magnesium verwendet.
Biologie: Magnesiumorotat wird auf seine Rolle in zellulären Prozessen und seine Auswirkungen auf die Zellgesundheit untersucht.
5. Wirkmechanismus
Magnesiumorotat entfaltet seine Wirkung, indem es als Transporter von Magnesium in die Zellen wirkt. Orotsäure erleichtert den Eintritt von Magnesium in die Zellen und erhöht so seine Bioverfügbarkeit. Darüber hinaus weist Orotsäure antioxidative Eigenschaften auf, indem es die Synthese von Enzymen fördert, die als freie Radikalfänger wirken. Diese doppelte Wirkung trägt zur Verbesserung der Zellfunktion und der allgemeinen Gesundheit bei .
Ähnliche Verbindungen:
Magnesiumoxid: Häufig verwendet, aber mit geringerer Bioverfügbarkeit und möglicherweise gastrointestinalen Nebenwirkungen.
Magnesiumcitrat: Bekannt für seine gute Absorption, kann aber abführende Wirkungen haben.
Magnesiumglycinat: Gut verträglich und hat eine hohe Bioverfügbarkeit, fehlt aber den zusätzlichen Vorteilen der Orotsäure.
Einzigartigkeit von Magnesiumorotat: Magnesiumorotat zeichnet sich durch seine überlegene Absorption und Bioverfügbarkeit sowie durch die zusätzlichen Vorteile der Orotsäure aus. Diese Kombination macht es besonders effektiv für die Herz-Kreislauf-Gesundheit und die Zellreparatur .
Wissenschaftliche Forschungsanwendungen
Magnesium orotate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving magnesium.
Biology: this compound is studied for its role in cellular processes and its impact on cellular health.
Vergleich Mit ähnlichen Verbindungen
Magnesium Oxide: Commonly used but has lower bioavailability and can cause gastrointestinal side effects.
Magnesium Citrate: Known for its good absorption but may cause laxative effects.
Magnesium Glycinate: Well-tolerated and has high bioavailability but lacks the additional benefits of orotic acid.
Uniqueness of Magnesium Orotate: this compound stands out due to its superior absorption and bioavailability, as well as the additional benefits provided by orotic acid. This combination makes it particularly effective for cardiovascular health and cellular repair .
Eigenschaften
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34717-03-8 | |
| Record name | Magnesium orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


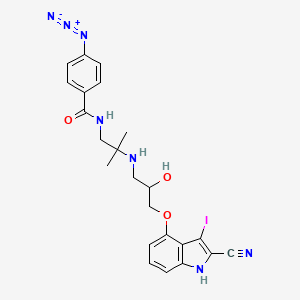


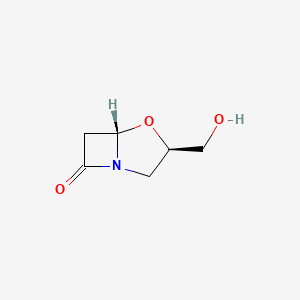

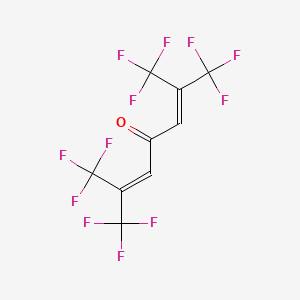

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
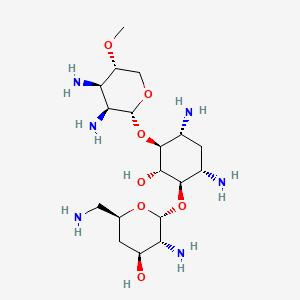
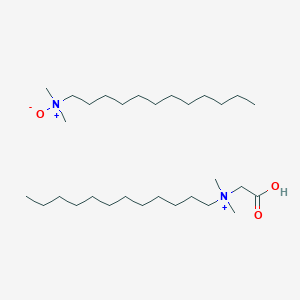
![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
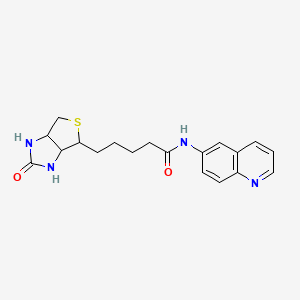
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
